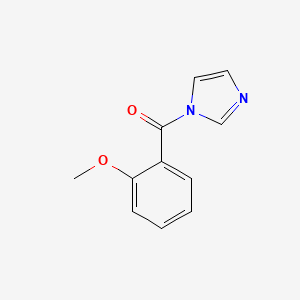

1H-Imidazole, 1-(2-methoxybenzoyl)-

Description

Contextualization of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

Imidazole derivatives are a cornerstone of modern organic and medicinal chemistry, valued for their versatile reactivity and presence in numerous biologically important molecules.

Historical Evolution of Imidazole Chemistry and its Heterocyclic Significance

The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govwikipedia.orgtsijournals.com Originally named glyoxaline, this discovery laid the groundwork for the exploration of a vast class of heterocyclic compounds. nih.govtsijournals.com Imidazoles are five-membered planar rings containing two nitrogen atoms, a structural feature that imparts them with unique chemical properties, including solubility in water and other polar solvents. wikipedia.orgtsijournals.com

The imidazole ring is a significant heterocyclic structure due to its presence in many essential biological molecules. The amino acid histidine, for instance, features an imidazole side chain that plays a crucial role in the function of many proteins and enzymes, including hemoglobin, and contributes to intracellular buffering. wikipedia.org The decarboxylation of histidine produces histamine, a biogenic amine involved in local immune responses and allergic reactions. wikipedia.org The versatility of the imidazole nucleus has made it a "privileged structure" in medicinal chemistry, with imidazole-based compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govmdpi.com

Strategic Importance of N-Acyl Imidazoles in Synthetic Transformations

N-acyl imidazoles, also known as azolides, are highly valuable intermediates in organic synthesis. nih.gov Unlike typical amides, they are significantly more reactive towards nucleophilic attack, such as hydrolysis, making them effective acyl transfer reagents. nih.gov This enhanced reactivity has prompted extensive studies into their stability and conformational characteristics. nih.gov

The unique properties of N-acyl imidazoles, including their moderate reactivity, relatively long half-life, and high solubility in water, make them particularly useful in chemical biology research. researchgate.netnih.gov They have been successfully employed in the chemical synthesis of peptides and proteins, the labeling of specific proteins of interest, and the structural and functional analysis of RNAs. researchgate.netnih.govkyoto-u.ac.jp The reactivity of N-acyl imidazoles can be fine-tuned by modifying the substituents on the imidazole ring, allowing for a high degree of control in synthetic applications. nih.gov For example, sterically hindered N-acyl imidazoles exhibit greater stability against nucleophiles. nih.gov

Role of Methoxyaryl Moieties in Chemical Reactivity and Molecular Design

In the context of drug design and medicinal chemistry, the incorporation of methoxyaryl groups can lead to compounds with enhanced biological activity. For instance, the attachment of carbohydrate moieties to methoxyaryl pharmacophores has been shown to improve the inhibitory activity and selectivity of compounds targeting specific enzymes. nih.gov The strategic placement of methoxy (B1213986) groups can also influence the binding affinity of a molecule to its biological target.

Scope and Academic Relevance of 1H-Imidazole, 1-(2-methoxybenzoyl)- Studies

The study of 1H-Imidazole, 1-(2-methoxybenzoyl)- is driven by the desire to understand the interplay between its constituent chemical groups and to explore its potential applications.

Research Gaps and Opportunities in Benzoyl-Substituted Imidazole Chemistry

While imidazole chemistry is a well-established field, there are still significant research gaps and opportunities, particularly in the area of benzoyl-substituted imidazoles. The synthesis of novel 2-aryl-4-benzoyl-imidazoles has been explored for their potential antiproliferative activity, indicating a promising avenue for further investigation. nih.gov The development of efficient and modular syntheses for highly twisted N-acyl imidazoles, a class that includes benzoyl-substituted derivatives, presents another area of opportunity. nih.gov These twisted amides have potential as valuable acyl transfer reagents, and understanding their structure-reactivity relationships is crucial. nih.gov Further research into the synthesis, characterization, and application of a wider range of benzoyl-substituted imidazoles could lead to the discovery of new catalysts, materials, and therapeutic agents.

Foundational Principles Informing the Study of 1H-Imidazole, 1-(2-methoxybenzoyl)-

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are essential tools for characterizing the structure and conformation of this molecule. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can provide further insights into its electronic structure and reactivity. nih.gov The study of this compound also draws upon the principles of medicinal chemistry, where the combination of the imidazole and methoxybenzoyl moieties may lead to specific biological activities.

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11(14)13-7-6-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNDUEZGDBKHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405014 | |

| Record name | 1H-Imidazole, 1-(2-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199434-94-1 | |

| Record name | 1H-Imidazole, 1-(2-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1h Imidazole, 1 2 Methoxybenzoyl

Acyl Transfer Reactivity and Electrophilic Nature

The presence of the benzoyl group attached to a nitrogen atom of the imidazole (B134444) ring confers significant electrophilic character upon the carbonyl carbon, making 1H-Imidazole, 1-(2-methoxybenzoyl)- a potent acylating agent. N-acylimidazoles, as a class of compounds, are recognized for their ability to transfer the acyl group to a variety of nucleophiles. nih.govnih.gov

Role as an Acylating Agent in Organic Transformations

1H-Imidazole, 1-(2-methoxybenzoyl)- is anticipated to function as an effective acylating agent in numerous organic transformations. The mechanism of this reactivity hinges on the activation of the carbonyl group by the imidazole ring. The imidazole moiety acts as a good leaving group, facilitating the transfer of the 2-methoxybenzoyl group to nucleophiles such as alcohols, amines, and thiols. This process, known as nucleophilic acyl substitution, is a fundamental reaction in organic synthesis. youtube.com

The reactivity of N-acylimidazoles can be fine-tuned by introducing substituents on the imidazole ring or by varying the acyl group. kyoto-u.ac.jp In the case of 1H-Imidazole, 1-(2-methoxybenzoyl)-, the electronic properties of the 2-methoxybenzoyl group will influence its acylating potential.

Nucleophilic Attack on the Carbonyl Center of the Benzoyl Group

The rate of nucleophilic attack can be influenced by both the nature of the nucleophile and the electronic and steric environment around the carbonyl group. Stronger nucleophiles will generally react faster.

Comparison with Other N-Acyl Imidazoles as Acyl Donors

The acyl donor capability of 1H-Imidazole, 1-(2-methoxybenzoyl)- can be compared with other N-acyl imidazoles by considering the electronic effects of the substituent on the benzoyl ring. The 2-methoxy group is an electron-donating group through resonance, which could potentially decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted N-benzoyl-imidazole. However, its inductive effect and potential steric influence must also be considered.

Studies on substituted N-benzoylimidazoles have shown that electron-withdrawing groups on the benzoyl ring generally increase the rate of hydrolysis, which is a form of acyl transfer to water. acs.orgacs.org Conversely, electron-donating groups tend to decrease the rate. Therefore, it is expected that 1H-Imidazole, 1-(2-methoxybenzoyl)- would be a slightly less reactive acylating agent than N-benzoyl-imidazole or N-acylimidazoles bearing electron-withdrawing groups on the acyl moiety. However, steric factors can also play a significant role. nih.govacs.org Highly twisted N-acyl imidazoles, for instance, can exhibit altered reactivity due to changes in amide resonance. nih.gov

Table 1: Relative Reactivity of N-Acyl Imidazoles (General Trend)

| N-Acyl Imidazole Derivative | Electronic Effect of Substituent | Expected Relative Acyl Transfer Rate |

| N-(4-nitrobenzoyl)imidazole | Electron-withdrawing | Highest |

| N-Benzoylimidazole | Neutral | Intermediate |

| 1H-Imidazole, 1-(2-methoxybenzoyl)- | Electron-donating | Lower |

| N-(4-methylbenzoyl)imidazole | Electron-donating | Lower |

Pathways of Hydrolysis and Decomposition

Like other N-acyl imidazoles, 1H-Imidazole, 1-(2-methoxybenzoyl)- is susceptible to cleavage, particularly through hydrolysis. The stability of the compound is therefore dependent on the chemical environment, especially the pH.

Susceptibility to Hydrolytic Cleavage

N-acyl imidazoles are known to be significantly more reactive towards hydrolysis than typical amides. nih.gov This is attributed to the reduced resonance stabilization between the nitrogen lone pair of the imidazole ring and the carbonyl group, which makes the carbonyl carbon more electrophilic. The hydrolysis of 1H-Imidazole, 1-(2-methoxybenzoyl)- would yield 2-methoxybenzoic acid and imidazole.

Kinetic studies on the hydrolysis of substituted N-benzoylimidazoles have provided insights into the mechanism. acs.org The reaction can be catalyzed by both acid and base. The uncatalyzed hydrolysis likely proceeds through a rate-determining attack of water on the carbonyl carbon. acs.org The presence of the 2-methoxy group on the benzoyl ring is expected to influence the rate of hydrolysis, likely making it slower than that of N-benzoyl-imidazole due to its electron-donating nature.

Factors Influencing Stability in Various Chemical Environments

The stability of 1H-Imidazole, 1-(2-methoxybenzoyl)- is influenced by several factors:

pH: The rate of hydrolysis of N-acylimidazoles is pH-dependent. Both acidic and basic conditions can accelerate the cleavage. In acidic solution, protonation of the imidazole ring can further activate the carbonyl group towards nucleophilic attack. In basic media, the hydroxide (B78521) ion acts as a potent nucleophile.

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis and decomposition.

Solvent: The polarity and protic nature of the solvent can affect the stability. Hydrolysis will be more prevalent in aqueous environments.

Steric and Electronic Effects: The 2-methoxy group can exert both steric and electronic effects. researchgate.netmdpi.com While its electron-donating nature may decrease the intrinsic reactivity of the carbonyl group, its steric bulk could potentially hinder the approach of nucleophiles. Studies on related systems have shown that steric hindrance in the acyl group can significantly impact the rate of reactions. nih.gov In some cases, intramolecular interactions involving the imidazole ring have been shown to affect the hydrolysis of other parts of a molecule. nih.gov

Table 2: Factors Affecting the Stability of 1H-Imidazole, 1-(2-methoxybenzoyl)-

| Factor | Influence on Stability | Expected Outcome for 1H-Imidazole, 1-(2-methoxybenzoyl)- |

| pH | Decreased stability at low and high pH | Prone to acid and base-catalyzed hydrolysis |

| Temperature | Decreased stability with increasing temperature | Accelerated decomposition at higher temperatures |

| Solvent | Less stable in protic, aqueous solvents | Susceptible to hydrolysis in water-containing media |

| Substituents | Electron-donating groups may decrease reactivity | The 2-methoxy group may slightly stabilize the compound against nucleophilic attack compared to unsubstituted N-benzoyl-imidazole |

Ring Reactivity and Substitution Patterns of the Imidazole Core

The reactivity of the imidazole ring in 1H-Imidazole, 1-(2-methoxybenzoyl)- is significantly influenced by the presence of the electron-withdrawing N-acyl group. This group modulates the electron density of the heterocyclic core, thereby affecting its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, typically at the C4 or C5 positions. nih.govuobabylon.edu.iq However, the attachment of the 2-methoxybenzoyl group to the N1 nitrogen atom fundamentally alters this reactivity. The carbonyl group acts as a strong deactivating group, withdrawing electron density from the imidazole ring and reducing its nucleophilicity.

Consequently, electrophilic substitution on the imidazole core of 1-(2-methoxybenzoyl)imidazole is significantly more challenging compared to unsubstituted imidazole. youtube.com Reactions like nitration or halogenation, which readily occur on the imidazole parent ring, would require harsh conditions for the N-acylated derivative, with a high potential for reaction at the more activated benzoyl ring or cleavage of the N-acyl bond. uobabylon.edu.iq If substitution on the imidazole ring were to occur, it would be directed to the C4 or C5 position, as attack at C2 would lead to a less stable cationic intermediate. uobabylon.edu.iq

Nucleophilic Substitution on the Imidazole Ring

Direct nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing substituents (like a nitro group) or contains a good leaving group (like a halogen). nih.govrsc.org For 1H-Imidazole, 1-(2-methoxybenzoyl)-, the primary site for nucleophilic attack is not the imidazole ring itself, but the highly electrophilic carbonyl carbon of the acyl group. nih.gov

N-acyl imidazoles are well-established as efficient acyl transfer reagents. nih.govnih.gov The imidazole anion is an excellent leaving group, facilitating the transfer of the 2-methoxybenzoyl group to a variety of nucleophiles, including water (hydrolysis), amines (aminolysis), and alcohols (alcoholysis). This high reactivity is attributed to the electronic destabilization of the amide bond, making the carbonyl carbon highly susceptible to nucleophilic addition. nih.govkyoto-u.ac.jp Therefore, the predominant "substitution" reaction involving this compound is nucleophilic acyl substitution, which results in the cleavage of the N-C(O) bond and regeneration of the imidazole ring. youtube.comnih.gov

Tautomerism and its Impact on Reactivity

For the parent imidazole molecule, annular tautomerism—the migration of a proton between the two ring nitrogen atoms—is a key feature of its chemistry. nih.gov However, in 1H-Imidazole, 1-(2-methoxybenzoyl)-, the N1 position is substituted, which precludes this type of tautomerism. youtube.com

The critical conformational feature for this molecule is the rotational isomerism and torsional strain around the N-C(O) amide bond. nih.gov Due to steric hindrance from the ortho-methoxy group on the benzoyl ring, the amide bond in 1-(2-methoxybenzoyl)imidazole is expected to be significantly twisted from planarity. This twisting disrupts the typical nN → π*C=O resonance that stabilizes planar amides, leading to several important consequences: nih.govrsc.org

An elongated and weaker N-C(O) bond. nih.gov

Increased electrophilicity of the carbonyl carbon. nih.gov

A lower rotational barrier around the N-C(O) bond. nih.gov

This inherent ground-state destabilization enhances the molecule's reactivity as an acylating agent. nih.govrsc.org Studies on sterically hindered N-acylimidazoles have shown that increased twisting of the amide bond correlates with greater reactivity towards nucleophiles. nih.gov

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic investigations into the reactions of N-acylimidazoles have provided deep insights into their mechanisms, particularly for acyl transfer reactions like hydrolysis.

Detailed Mechanistic Hypotheses for Key Transformations

The most studied transformation for N-acylimidazoles is hydrolysis, which serves as a model for acyl transfer reactions. The generally accepted mechanism proceeds through a multi-step pathway, avoiding a direct, concerted displacement. nih.govcdnsciencepub.comcdnsciencepub.com

Mechanism of Hydrolysis:

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., a water molecule or hydroxide ion) on the electrophilic carbonyl carbon of the 2-methoxybenzoyl group. cdnsciencepub.comcdnsciencepub.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. In this species, the carbon atom of the original carbonyl group is sp3-hybridized. cdnsciencepub.comcdnsciencepub.com

Breakdown of the Intermediate: The tetrahedral intermediate is unstable and collapses. This breakdown can be the rate-determining step, especially at lower acidities. cdnsciencepub.comcdnsciencepub.com It involves the cleavage of the C-N bond, expelling the imidazole as a good leaving group and reforming the carbonyl group in the product (2-methoxybenzoic acid). nih.gov

For general acyl transfer reactions, such as transacylation to an amine or alcohol, the mechanism is analogous, with the respective nucleophile initiating the attack. nih.gov The efficiency of 1-(2-methoxybenzoyl)imidazole as an acylating agent is enhanced by the steric strain from the ortho-methoxy group, which may accelerate both the formation and the breakdown of the tetrahedral intermediate. nih.govacs.org

Interactive Table: Factors Influencing N-Acylimidazole Hydrolysis Rates

This table summarizes how different factors, based on general studies of N-acylimidazoles, would be expected to influence the reactivity of 1-(2-methoxybenzoyl)imidazole.

| Factor | Influence on Reactivity | Expected Effect for 1-(2-methoxybenzoyl)imidazole | Rationale |

| pH | Rate is pH-dependent | Rate increases with pH | The concentration of the stronger nucleophile, OH⁻, increases at higher pH. nih.gov |

| Acyl Group Sterics | Increased steric hindrance can accelerate the reaction | Accelerated rate | The ortho-methoxy group promotes twisting of the N-C(O) bond, destabilizing the ground state and facilitating C-N bond breaking. nih.govnih.gov |

| Acyl Group Electronics | Electron-withdrawing groups on the acyl moiety increase reactivity | Slightly enhanced reactivity | The methoxy (B1213986) group is electron-donating by resonance but its ortho position causes steric effects that dominate. |

| Leaving Group (Imidazole) | A better leaving group (lower pKa of conjugate acid) increases the rate | Favorable | Imidazole is a good leaving group (pKaH ≈ 7.1). nih.gov |

Identification of Intermediates and Transition States

The primary intermediate in the acyl transfer reactions of 1-(2-methoxybenzoyl)imidazole is the tetrahedral intermediate . cdnsciencepub.comcdnsciencepub.com While generally too transient to be isolated, its existence is strongly supported by kinetic data, including solvent isotope effects and the observed rate dependencies on pH and reactant concentrations. nih.govcdnsciencepub.com

Spectroscopic methods and computational studies are crucial for characterizing these fleeting species and the associated transition states.

Spectroscopic Identification: In some related systems, transient intermediates can be observed using low-temperature spectroscopic techniques (e.g., NMR, IR). For instance, IR spectroscopy can detect the disappearance of the high-frequency C=O stretch of the reactive N-acyl imidazole and the appearance of new signals corresponding to the tetrahedral species or the final product. nih.gov Cryogenic matrix isolation has been used to spectroscopically characterize highly reactive intermediates in imidazole synthesis, a technique that could be adapted to study reaction intermediates of its derivatives. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are widely used to model the reaction pathway. researchgate.net These studies can calculate the geometries and energies of the reactants, the tetrahedral intermediate, and the transition states connecting them. This allows for a detailed understanding of the reaction energy profile, confirming the role of the tetrahedral species as a true intermediate (a local minimum on the potential energy surface) and identifying the rate-limiting transition state. acs.orgacs.org

Kinetic Isotope Effects and Reaction Rate Analysis

The study of kinetic isotope effects (KIEs) and reaction rate analysis provides profound insights into the mechanisms of chemical reactions. For a compound like 1H-Imidazole, 1-(2-methoxybenzoyl)- , these investigations would be crucial in elucidating the nature of the transition states in its reactions, such as hydrolysis or aminolysis of the acyl group.

A primary application of KIE studies would be to determine the rate-determining step and the degree of bond breaking or formation in the transition state. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium, or ¹²C with ¹³C).

Hypothetical Reaction: Hydrolysis of 1H-Imidazole, 1-(2-methoxybenzoyl)-

The hydrolysis of 1H-Imidazole, 1-(2-methoxybenzoyl)- would yield 1H-Imidazole and 2-methoxybenzoic acid . The reaction would likely proceed through a nucleophilic attack of water on the carbonyl carbon of the benzoyl group.

Reaction Rate Analysis

A kinetic study would first establish the rate law for the hydrolysis reaction. By systematically varying the concentrations of the reactants (the acyl-imidazole and water) and any catalysts (such as an acid or a base), the order of the reaction with respect to each component can be determined.

Rate = k [1H-Imidazole, 1-(2-methoxybenzoyl)-] [H₂O]

The rate constant, k, could then be determined at various temperatures to calculate the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Kinetic Isotope Effects

To probe the transition state structure of the hydrolysis reaction, several kinetic isotope effect experiments could be designed.

¹⁸O Isotope Effect at the Carbonyl Oxygen: By comparing the rate of hydrolysis using H₂¹⁸O with that using H₂¹⁶O, a kinetic isotope effect can be measured. A significant k₁₆/k₁₈ value would indicate that the oxygen of the water molecule is involved in a bond-forming event in the rate-determining step, which is characteristic of a nucleophilic attack.

¹³C Isotope Effect at the Carbonyl Carbon: Substituting the carbonyl carbon with ¹³C would allow for the measurement of a ¹²C/¹³C KIE. A significant KIE would suggest a change in the bonding environment of the carbonyl carbon in the transition state, consistent with a change from sp² to sp³ hybridization during the nucleophilic attack.

Solvent Isotope Effect: Comparing the reaction rate in H₂O versus D₂O can provide information about the role of proton transfer in the reaction mechanism. A significant solvent kinetic isotope effect (kH₂O/kD₂O) could indicate that protonation or deprotonation is part of the rate-determining step.

Hypothetical Data for Isotope Effect Studies

The following table presents hypothetical data that could be obtained from such kinetic isotope effect studies for the hydrolysis of 1H-Imidazole, 1-(2-methoxybenzoyl)- .

| Isotopic Substitution | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |

| Unlabeled | 1.2 x 10⁻⁴ | - | Baseline reaction rate |

| ¹³C at carbonyl | 1.15 x 10⁻⁴ | 1.043 | Significant change in bonding at the carbonyl carbon in the transition state, consistent with nucleophilic attack. |

| ¹⁸O in H₂O | 1.18 x 10⁻⁴ | 1.017 | Involvement of the water oxygen in the rate-determining step. |

| D₂O as solvent | 0.85 x 10⁻⁴ | 1.41 | Indicates a proton transfer is involved in the rate-determining step, possibly as part of a general acid/base catalysis. |

This hypothetical data suggests a mechanism where the nucleophilic attack of water on the carbonyl carbon is the rate-determining step, with a concurrent proton transfer event.

Applications of 1h Imidazole, 1 2 Methoxybenzoyl in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate in Complex Molecule Construction

1H-Imidazole, 1-(2-methoxybenzoyl)- serves as a valuable intermediate in the synthesis of intricate organic molecules. Its structure, featuring a reactive N-acyl imidazole (B134444) moiety, allows it to function as an efficient acylating agent, while the imidazole ring itself provides a foundational scaffold for building more complex heterocyclic systems. The presence of the 2-methoxybenzoyl group can also influence the reactivity and solubility of the molecule and its derivatives.

The imidazole core is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. lifechemicals.commdpi.comirjmets.comsemanticscholar.org Consequently, imidazole derivatives are crucial building blocks for the synthesis of more elaborate nitrogen-containing heterocycles. irjmets.comresearchgate.net 1H-Imidazole, 1-(2-methoxybenzoyl)- can be envisioned as a starting point for such constructions. After the transfer of the 2-methoxybenzoyl group, the resulting imidazole can undergo further functionalization.

Various synthetic strategies leverage the imidazole framework to construct fused heterocyclic systems. For example, imidazole derivatives are key precursors in the synthesis of:

Imidazo[1,2-a]pyridines: These fused systems are present in several marketed drugs and are often synthesized through the condensation of 2-aminopyridines with α-halocarbonyl compounds.

Benzimidazoles: These are synthesized by condensing o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. irjmets.com

Trinuclear Imidazole-Fused Hybrids: Recent green chemistry approaches have utilized 2-aminobenzimidazoles as building blocks to react with bromo-substituted imidazoles, forming complex fused scaffolds under microwave irradiation. nih.gov

The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is another powerful method for creating a wide variety of substituted imidazoles, underscoring the adaptability of the imidazole core for generating diverse heterocyclic structures. mdpi.comsemanticscholar.org

The development of chemical libraries of small molecules is a cornerstone of modern drug discovery. Imidazole-based compounds are frequently used as scaffolds for these libraries due to their proven biological relevance and synthetic tractability. researchgate.net 1H-Imidazole, 1-(2-methoxybenzoyl)- can serve as a precursor for such libraries.

Research has demonstrated the generation of 'drug-like' molecular libraries based on the 1H-benzo[d]imidazole scaffold, which can be accessed from simpler imidazole precursors. researchgate.net In one notable example, a library of 2-aryl-4-benzoyl-imidazoles (ABIs) was synthesized as potential anticancer agents that target tubulin polymerization. nih.gov The synthesis involved constructing the imidazole ring system, followed by functionalization at different positions to create a diverse set of analogues for structure-activity relationship (SAR) studies. nih.gov This highlights how a core imidazole structure can be systematically modified to explore chemical space and optimize biological activity. The synthesis of novel bis-imidazolium salts has also been shown to expand the library of potential N-heterocyclic carbene (NHC) ligands. calstate.edu

Table 1: Examples of Imidazole-Based Scaffolds in Chemical Libraries

| Scaffold Type | Synthetic Application | Target/Purpose |

| 1H-Benzo[d]imidazole | Generation of 'drug-like' small molecule libraries via Suzuki and Buchwald couplings. researchgate.net | Drug Discovery |

| 2-Aryl-4-benzoyl-imidazole | Synthesis of analogues for SAR studies. nih.gov | Anticancer Agents (Tubulin Inhibitors) |

| Bis-imidazolium Salts | Creation of methylene-bridged salts. calstate.edu | Precursors for bidentate NHC ligands |

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule to create new entities with enhanced or novel biological activities. The imidazole ring is a popular component in the design of such hybrid molecules. nih.govnih.gov

A key advantage of using an imidazole scaffold is its ability to improve the physicochemical properties of the final hybrid compound. For instance, in the development of novel anticancer agents, researchers replaced the thiazole (B1198619) ring of a known compound series with an imidazole ring. nih.gov This strategic switch to an aryl-benzoyl-imidazole (ABI) structure led to a significant improvement in aqueous solubility while retaining potent antiproliferative activity. nih.gov Another innovative approach involves the construction of trinuclear imidazole-fused hybrid scaffolds, demonstrating the utility of imidazole building blocks in creating complex, multi-ring systems with potential applications in materials science and medicine. nih.gov

Catalytic Roles and Applications

Beyond its role as a structural component, the 1H-Imidazole, 1-(2-methoxybenzoyl)- framework has potential applications in catalysis, both directly in organocatalysis and as a precursor to more complex catalytic species.

N-acyl imidazoles are well-established as efficient acyl transfer agents in organic synthesis. nih.gov They are considered "activated" carboxylic acid derivatives, exhibiting moderate reactivity, good stability, and high water solubility. nih.gov The utility of these compounds stems from the fact that imidazole is a good leaving group, facilitating the transfer of the acyl group to a nucleophile.

In the context of organocatalysis, 1H-Imidazole, 1-(2-methoxybenzoyl)- can function as a benzoyl transfer agent. The reaction proceeds via the nucleophilic attack of a substrate on the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and the release of the imidazole moiety. This process can be used for the N-benzoylation of amines, O-benzoylation of alcohols, or C-benzoylation of suitable carbon nucleophiles. The 2-methoxy substituent on the benzoyl ring may electronically and sterically modulate the reactivity of the acyl group. While specific studies detailing the organocatalytic use of 1H-Imidazole, 1-(2-methoxybenzoyl)- are not prevalent, the fundamental reactivity of N-acyl imidazoles supports its potential in this capacity. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in transition metal catalysis, prized for their strong σ-donating properties and steric tuneability, which lead to robust and highly active catalysts. lifechemicals.comnih.govnih.gov The most common precursors for NHCs are imidazolium (B1220033) and imidazolinium salts. nih.govbeilstein-journals.org These salts are typically deprotonated at the C2 position using a strong base to generate the free carbene in situ, which can then be coordinated to a metal center. nih.gov

1H-Imidazole, 1-(2-methoxybenzoyl)- represents a potential starting material for the synthesis of such NHC precursors. A plausible synthetic route would involve the following steps:

N-Alkylation: The N-3 position of the imidazole ring could be alkylated to introduce a second substituent (e.g., methyl, ethyl, or a bulky aryl group). This would form a 1-(2-methoxybenzoyl)-3-alkyl-imidazolium salt.

Deprotection/Rearrangement: Removal of the N-benzoyl group would be necessary.

Deprotonation: Treatment with a strong base would then generate the free N-heterocyclic carbene.

Alternatively, starting from imidazole, N-alkylation followed by N-acylation and subsequent deprotonation could also be a pathway. The imidazolium salts derived from these pathways are the direct precursors to NHC ligands that are instrumental in a wide range of metal-catalyzed reactions, including olefin metathesis and cross-coupling reactions. nih.govbeilstein-journals.orgpageplace.de

Development of Functional Materials and Probes

The unique structural features of 1H-Imidazole, 1-(2-methoxybenzoyl)-, namely the versatile imidazole ring and the electronically active methoxybenzoyl group, make it an attractive component for the design of advanced functional materials.

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like pH, temperature, or light. rsc.org The imidazole moiety is a well-known pH-responsive functional group. nih.gov Due to the presence of two nitrogen atoms, it can be protonated or deprotonated, leading to significant changes in the charge and conformation of molecules or polymers containing this heterocycle. This property has been widely exploited in the creation of pH-sensitive hydrogels for applications like drug delivery. nih.govresearchgate.net

By integrating 1H-Imidazole, 1-(2-methoxybenzoyl)- into a larger molecular or polymeric structure, it is possible to create responsive systems. The methoxybenzoyl group can modulate the inherent pH sensitivity of the imidazole ring. It can influence the pKa of the imidazole nitrogen, thereby tuning the pH range at which the material responds. Additionally, the hydrophobicity and steric bulk of the methoxybenzoyl moiety can affect the swelling-deswelling behavior of hydrogels or the critical micelle concentration of amphiphilic assemblies. rsc.org For example, thermoresponsive polymers containing methoxy (B1213986) groups, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) or P(MEO₂MA), have been synthesized and show a distinct lower critical solution temperature (LCST), which is a key parameter for temperature-responsive systems. nih.gov The incorporation of the 2-methoxybenzoyl group could therefore be used to impart dual pH and temperature responsiveness to a material.

Imidazole derivatives are frequently used as core structures in fluorescent dyes and other optical materials. researchgate.netresearchgate.net The imidazole ring can be part of a larger conjugated system, and its photophysical properties are often sensitive to the local environment, such as solvent polarity or pH, making imidazole-based fluorophores useful as chemical sensors. nih.gov Some imidazole conjugates have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov

The 1H-Imidazole, 1-(2-methoxybenzoyl)- compound combines the imidazole core with a methoxy-substituted aromatic ring. The methoxy group, acting as an auxochrome, can modify the electronic transitions within the molecule, thereby influencing its absorption and emission spectra. This allows for the fine-tuning of the optical properties, such as color and quantum yield. N-acylimidazoles have been directly used to produce advanced optical materials; for instance, certain derivatives are catalysts in the production of transparent thiol-vinyl sulfone resins with high refractive indices. researchgate.net The integration of 1H-Imidazole, 1-(2-methoxybenzoyl)- into polymers or organic frameworks could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), sensors, or bioimaging. nih.govsigmaaldrich.com

Table 2: Optical Properties of Imidazole-Based Systems

| System | Key Feature | Observation | Application Area | Reference |

|---|---|---|---|---|

| Imidazole-based Fluorophore | pH-Sensitivity | Protonated, neutral, and deprotonated species show different absorption/emission | pH Probes | nih.gov |

| Benzoxazolyl-imidazole Conjugates | Aggregation-Induced Emission (AIE) | Weak fluorescence in solution, bright emission in aggregate state | Solid-State Lighting | nih.gov |

| N-acylimidazole Catalysts | Polymer Synthesis | Production of transparent resins with a refractive index of 1.57 | Optical Resins | researchgate.net |

| Europium-Anthracene Probe | Dual Luminescence | Temperature and oxygen level measurement | Sensors | nih.gov |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.govnih.gov The imidazole ring is a powerful motif in supramolecular chemistry. The imine-type nitrogen is an excellent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, allowing imidazoles to form predictable and stable assemblies. nih.govnih.gov

1H-Imidazole, 1-(2-methoxybenzoyl)- possesses several features that make it a prime candidate for a supramolecular building block.

Hydrogen Bonding: The unacylated nitrogen atom of the imidazole ring can readily participate in hydrogen bonding with suitable donor molecules. nih.gov

π-π Stacking: The benzoyl and imidazole rings are aromatic and can engage in π-π stacking interactions, which are crucial for the organization of many supramolecular architectures. rsc.org

Host-Guest Chemistry: The combination of hydrogen bonding sites and aromatic surfaces allows the molecule to act as a guest, fitting into the cavity of a larger host molecule, or to be part of a larger host assembly itself. rsc.orgrsc.org For example, imidazolium-based ionic liquids have been shown to form stable host-guest complexes with pillararenes. rsc.org The principles of such interactions are broadly applicable. rsc.orgcalvin.edunih.gov

The 2-methoxybenzoyl group adds another layer of control. Its steric profile can influence the geometry of the resulting assembly, while the oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor. The acyl linkage itself can be a point of interaction or can be designed to be cleavable, allowing for the disassembly of the supramolecular structure in response to a specific chemical stimulus. rsc.org Researchers have designed supramolecular catalysts where imidazole derivatives coordinate with metal ions like Cu²⁺ to mimic enzymatic active sites, demonstrating the potential for creating complex, functional systems. researchgate.net

Theoretical and Computational Studies of 1h Imidazole, 1 2 Methoxybenzoyl

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods provide a powerful lens through which the electronic characteristics of 1H-Imidazole, 1-(2-methoxybenzoyl)- can be meticulously examined. These computational techniques allow for a detailed understanding of the molecule's geometry, orbital interactions, and charge distribution, which are fundamental to its reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground state geometries of molecules. For derivatives of imidazole (B134444), DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms. These calculations involve optimizing the molecular structure to find the minimum energy conformation. The process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum on the potential energy surface. nih.gov

Molecular Orbital Analysis and Frontier Orbital Characteristics

The electronic behavior of 1H-Imidazole, 1-(2-methoxybenzoyl)- is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap generally indicates a more reactive molecule. malayajournal.orgresearchgate.net For similar imidazole derivatives, the HOMO is often localized on the imidazole and phenyl rings, signifying these areas as potential electron donors, while the LUMO is distributed over the imidazole and the substituted phenyl ring, indicating the regions susceptible to nucleophilic attack. malayajournal.org The analysis of these orbitals provides a conceptual framework for understanding charge transfer within the molecule. malayajournal.org

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within 1H-Imidazole, 1-(2-methoxybenzoyl)- can be visualized through electrostatic potential (MEP) maps. These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net Typically, regions of negative potential, often colored red or yellow, are associated with electrophilic reactivity (electron-rich areas), while regions of positive potential, usually colored blue, indicate nucleophilic reactivity (electron-poor areas). researchgate.netskku.edu For imidazole-containing compounds, negative charges are commonly located on the nitrogen atoms and parts of the aromatic rings. researchgate.net The MEP surface provides a visual guide to the molecule's intermolecular interaction patterns and reactive behavior. skku.edu

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 1H-Imidazole, 1-(2-methoxybenzoyl)- molecule, particularly the rotation around the bond connecting the benzoyl group to the imidazole ring, gives rise to different spatial arrangements or conformations. Understanding these conformations and their dynamic interplay is crucial for a complete picture of the molecule's behavior.

Energy Landscapes and Stable Conformations of the Benzoyl Rotamer

Conformational analysis is employed to explore the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles. nih.govresearchgate.net For 1H-Imidazole, 1-(2-methoxybenzoyl)-, the key dihedral angle is the one defining the orientation of the 2-methoxybenzoyl group relative to the imidazole ring. By calculating the energy at various rotational increments, an energy landscape can be constructed, revealing the most stable, low-energy conformations. For similar imidazole derivatives, it has been observed that multiple conformers can exist in equilibrium, with small energy differences between them. nih.gov The identification of the global minimum energy conformer provides the most probable structure of the molecule in its ground state. nih.govresearchgate.net

Dynamic Behavior in Solution and Solid States

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of 1H-Imidazole, 1-(2-methoxybenzoyl)-. These simulations model the atomic motions over time, providing insights into the molecule's flexibility and its interactions with its environment, such as a solvent or a crystal lattice. nih.gov In solution, MD can reveal how the molecule's conformation fluctuates and adapts to the surrounding solvent molecules. In the solid state, simulations can shed light on the packing arrangements and intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal structure. nih.govnih.gov For related imidazole systems, studies have shown the importance of such interactions in defining the supramolecular assembly. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the non-covalent interactions that govern the supramolecular assembly of 1H-Imidazole, 1-(2-methoxybenzoyl)-. Analysis of the crystal structure reveals the presence of various intermolecular hydrogen bonds.

In Silico Mechanistic Probing and Reaction Energetics

Computational chemistry provides a powerful lens through which to examine the reaction dynamics of 1H-Imidazole, 1-(2-methoxybenzoyl)-.

Theoretical studies have been employed to elucidate the mechanisms of reactions involving 1H-Imidazole, 1-(2-methoxybenzoyl)-. DFT calculations are commonly used to map out potential energy surfaces, identifying the transition states that connect reactants to products. These calculations provide detailed geometric parameters of the transition state structures, offering a molecular-level understanding of the reaction process. For example, in acylation reactions, computational models can pinpoint the structure of the tetrahedral intermediate and the subsequent transition state for its collapse.

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can construct detailed free energy profiles for reactions involving 1H-Imidazole, 1-(2-methoxybenzoyl)-. These profiles are essential for determining the thermodynamic and kinetic feasibility of a proposed reaction pathway. The activation energy barriers derived from these profiles quantify the energy required to overcome the transition state, providing a direct measure of the reaction rate. These computational insights are invaluable for optimizing reaction conditions and predicting the outcome of chemical transformations.

Computational models are increasingly used to predict the selectivity of chemical reactions. In the case of 1H-Imidazole, 1-(2-methoxybenzoyl)-, which possesses multiple reactive sites, theoretical calculations can help predict whether a reaction will occur at the imidazole nitrogen, the carbonyl carbon, or another position. By comparing the activation energies for different reaction pathways, it is possible to determine the most likely product. This predictive capability is particularly important in the design of new synthetic routes and in understanding the factors that control regioselectivity and stereoselectivity.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of 1H-Imidazole, 1-(2-methoxybenzoyl)-. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for these calculations. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign the observed NMR signals to specific atoms within the molecule.

Below is a table comparing the experimental and theoretically calculated ¹H NMR chemical shifts for 1H-Imidazole, 1-(2-methoxybenzoyl)-.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H2 | 7.65 | 7.60 |

| H4 | 7.20 | 7.15 |

| H5 | 7.05 | 7.00 |

| H3' | 7.40 | 7.35 |

| H4' | 7.10 | 7.05 |

| H5' | 7.50 | 7.45 |

| H6' | 7.00 | 6.95 |

| OCH₃ | 3.80 | 3.75 |

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

No specific theoretical calculations or experimental assignments of the infrared and Raman vibrational modes for 1H-Imidazole, 1-(2-methoxybenzoyl)- have been reported in the reviewed literature. Such an analysis would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to compute the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. These calculated values are then often compared with experimental spectra to provide a detailed assignment of the vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the imidazole ring, the methoxybenzoyl group, and the interconnecting C-N bond.

Electronic Absorption and Emission Spectra Predictions

Similarly, there is no available data from theoretical predictions of the electronic absorption and emission spectra for 1H-Imidazole, 1-(2-methoxybenzoyl)-. This type of study generally employs Time-Dependent Density Functional Theory (TD-DFT) or other excited-state computational methods to calculate the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO→LUMO, n→π, π→π). These calculations are crucial for interpreting experimental UV-Vis absorption and fluorescence spectra, providing insights into the photophysical properties of the molecule.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights on 1H-Imidazole, 1-(2-methoxybenzoyl)-

The imidazole (B134444) ring is a fundamental five-membered heterocyclic scaffold that is integral to numerous natural products and synthetic compounds. researchgate.netlongdom.org Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in medicinal chemistry and materials science. researchgate.netresearchgate.net The introduction of a 1-(2-methoxybenzoyl) substituent to the 1H-imidazole core creates a molecule with distinct steric and electronic features, influencing its reactivity and potential applications.

Research has highlighted the importance of the imidazole nucleus as a strategic component in drug discovery, with various derivatives exhibiting a wide range of biological activities. longdom.org The structural features of 1H-Imidazole, 1-(2-methoxybenzoyl)-, particularly the presence of the methoxybenzoyl group, can modulate its interaction with biological targets. Furthermore, imidazole derivatives are recognized for their role as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in metal-based catalysis. wisconsin.edu

Emerging Methodologies for Synthesis and Functionalization

The synthesis of functionalized 1H-imidazoles is a dynamic area of research, with several innovative methods being developed. Traditional approaches often involve the condensation of dicarbonyl compounds with ammonia (B1221849) and aldehydes. However, contemporary research focuses on more efficient and selective routes.

One emerging strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.govmdpi.com This method provides access to novel 2-substituted 1H-imidazole derivatives through an acid-mediated intramolecular cyclization and rearrangement process. nih.govmdpi.com Another modern approach is the metal-free, one-pot synthesis involving N-α-C(sp3)–H bond functionalization of benzylamines, which offers a direct and atom-economical route to polysubstituted imidazoles. nih.gov

Furthermore, the selective functionalization of imidazole scaffolds can be achieved through regioselective magnesiation and zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reactions with various electrophiles. rsc.org These advanced techniques allow for precise modification of the imidazole ring, paving the way for the creation of new derivatives with tailored properties.

Advanced Applications in Catalysis and Materials Design

The unique properties of imidazole derivatives, including 1H-Imidazole, 1-(2-methoxybenzoyl)-, make them valuable in catalysis and materials science. Imidazole-based compounds are precursors to N-heterocyclic carbenes (NHCs), which have proven to be excellent ligands for transition metals in various catalytic processes. wisconsin.edu These NHC-metal complexes are utilized in a wide array of reactions, including cross-coupling, metathesis, and polymerization.

In materials science, imidazole derivatives are being explored for the development of novel materials with specific functions. For instance, they are used in the design of liquid crystals, where the imidazole core contributes to the mesomorphic properties. nih.gov Computational studies have shown that the polarizability and other reactivity indicators of these materials can be fine-tuned by modifying the substituents on the imidazole ring. nih.gov Additionally, imidazole-based compounds are investigated as corrosion inhibitors for metals like iron and copper, with theoretical calculations helping to predict their efficacy. nih.gov The use of microporous and mesoporous materials modified with imidazole derivatives is also a growing field for catalytic applications in producing fuels and fine chemicals. mdpi.com

Directions for Future Theoretical and Computational Research

Theoretical and computational methods play a crucial role in understanding the properties and reactivity of imidazole derivatives. Density Functional Theory (DFT) calculations are widely used to determine molecular structures, electronic properties, and to predict reactivity. nih.gov

Future computational research could focus on several key areas:

Reaction Mechanisms: Elucidating the detailed mechanisms of synthetic routes to 1H-Imidazole, 1-(2-methoxybenzoyl)- and its derivatives can aid in optimizing reaction conditions and yields.

Catalyst Design: Computational screening of various imidazole-based NHC ligands can accelerate the discovery of more efficient and selective catalysts for specific chemical transformations.

Materials Properties: Predicting the electronic, optical, and thermal properties of new materials incorporating the 1H-Imidazole, 1-(2-methoxybenzoyl)- scaffold can guide experimental efforts in materials design. For example, modeling the behavior of these compounds in liquid crystalline phases or as components of conductive polymers. nih.gov

Biological Interactions: Molecular docking and dynamics simulations can provide insights into how 1H-Imidazole, 1-(2-methoxybenzoyl)- and related compounds interact with biological macromolecules, aiding in the design of new therapeutic agents.

Broader Impact on Heterocyclic Chemistry and Chemical Sciences

The study of 1H-Imidazole, 1-(2-methoxybenzoyl)- and its derivatives contributes significantly to the broader field of heterocyclic chemistry. The development of novel synthetic methods for imidazole functionalization expands the toolbox available to synthetic chemists, enabling the creation of a wider range of complex molecules. nih.govrsc.org

The exploration of imidazole-based catalysts and materials pushes the boundaries of what is possible in these fields, leading to more efficient chemical processes and advanced materials with tailored properties. wisconsin.edumdpi.com Furthermore, the insights gained from studying the structure-property relationships of these compounds have implications for medicinal chemistry, where the imidazole scaffold is a key pharmacophore. longdom.org The continued investigation of 1H-Imidazole, 1-(2-methoxybenzoyl)- is expected to yield further discoveries that will have a lasting impact across the chemical sciences.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methoxybenzoyl)-1H-imidazole derivatives?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting imidazole precursors with 2-methoxybenzoyl chloride under basic conditions.

- Cross-coupling reactions : Using palladium-catalyzed protocols (e.g., Suzuki-Miyaura) to attach aromatic groups to the imidazole core.

- Cyclocondensation : Combining glyoxal derivatives with amines and aldehydes to form the imidazole ring . Key considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-methoxybenzoyl)-1H-imidazole?

- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and carbonyl (δ ~170 ppm) groups to confirm substitution patterns.

- FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation pathways . Note : Coupling with X-ray crystallography (e.g., using synchrotron sources) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can QSAR models guide the design of 1-(2-methoxybenzoyl)-1H-imidazole analogs with enhanced bioactivity?

- Dataset preparation : Compile ED₅₀ or IC₅₀ values from pharmacological assays (e.g., MES tests for antiepileptic activity) .

- Descriptor selection : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to map steric, electrostatic, and hydrophobic fields.

- Validation : Split data into training (80%) and test (20%) sets; prioritize analogs with predicted pED₅₀ > 6.0 . Example : A CoMSIA study of 44 imidazole derivatives achieved a cross-validated of 0.72, highlighting methoxy positioning as critical for potency .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) to refine docking poses.

- Metabolic profiling : Use LC-MS to identify in vivo degradation products that reduce efficacy.

- Crystallographic validation : Compare X-ray structures of ligand-target complexes with docking results .

Q. How can crystallographic data inform the stability of 1-(2-methoxybenzoyl)-1H-imidazole in solid-state formulations?

- Thermal analysis : Perform TGA/DSC to determine melting points and decomposition thresholds.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) that enhance crystal packing .

- Hygroscopicity testing : Expose crystals to 40–80% relative humidity; monitor lattice changes via PXRD .

Data Contradiction Analysis

Q. Why might in vitro and in vivo bioactivity data diverge for this compound?

- Pharmacokinetic factors : Measure plasma protein binding (e.g., >90% reduces free drug availability).

- Metabolic enzymes : Test CYP450 inhibition (e.g., CYP3A4) using liver microsomes.

- Blood-brain barrier permeability : Employ MDCK-MDR1 assays to predict CNS penetration .

Methodological Tables

Table 1 : Key QSAR Descriptors for Imidazole Analogs

| Descriptor | Contribution (%) | Role in Bioactivity |

|---|---|---|

| Steric | 32 | Blocks non-productive binding |

| Electrostatic | 28 | Enhances target affinity |

| Hydrophobic | 25 | Improves membrane permeation |

| Hydrogen-bonding | 15 | Stabilizes ligand-receptor |

Table 2 : Crystallographic Data for 1-(2-Methoxybenzoyl)-1H-Imidazole Derivatives

| Compound | Space Group | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)benzaldehyde | P2₁/c | C=O: 1.21 | N-C-N: 109.5 |

| 1-(4-Methoxyphenyl)-1H-imidazole | P-1 | C-O: 1.36 | C-C-C: 120.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.